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Compound of Interest

Compound Name:
2-(Isopropylamino)-5-

methylbenzoic acid

CAS No.: 893727-37-2

Cat. No.: B3058421

Get Quote

Executive Summary
CAS 893727-37-2, chemically known as 2-({(5S)-2-Oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-

oxazolidin-5-yl}methyl)-1H-isoindole-1,3(2H)-dione, is a critical synthetic intermediate and

process-related impurity (often designated as Impurity-14 or the Phthalimido-precursor) in the

manufacturing of the anticoagulant Rivaroxaban.

This guide provides a technical comparison of the MS/MS fragmentation patterns of CAS

893727-37-2 against the final drug product, Rivaroxaban. Distinguishing these two is vital for

Quality Control (QC) and impurity profiling, as they share a substantial structural core but

exhibit distinct ionization behaviors and fragmentation signatures due to the substitution of the

5-chlorothiophene moiety with a phthalimide protecting group.

Part 1: Structural & Mechanistic Basis
The Structural Divergence
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To interpret the mass spectra, one must understand the structural "chassis" shared by both

molecules and the specific "payload" that differentiates them.

Feature Rivaroxaban (Target)
CAS 893727-37-2

(Impurity/Intermediate)

Formula C₁₉H₁₈ClN₃O₅S C₂₂H₁₉N₃O₅

Monoisotopic Mass 435.07 Da 421.13 Da

Precursor Ion [M+H]⁺ m/z 436.1 m/z 422.1

Differentiating Moiety
5-Chlorothiophene-2-

carboxamide

Phthalimide (Isoindole-1,3-

dione)

Shared Core

(S)-4-(4-(5-(aminomethyl)-2-

oxooxazolidin-3-

yl)phenyl)morpholin-3-one

Same

Mechanistic Fragmentation Logic (ESI-CID)
In Electrospray Ionization (ESI) positive mode, both molecules protonate readily at the amide

nitrogens or the morpholinone ring. Upon Collision-Induced Dissociation (CID):

Rivaroxaban typically cleaves at the amide bond linking the thiophene to the oxazolidinone,

yielding a characteristic chlorothiophene acyl ion (m/z 145) or the complementary core

fragment.

CAS 893727-37-2 lacks the amide linkage. Instead, the phthalimide group acts as a distinct

leaving group or charge retainer. The C-N bond connecting the phthalimide to the methyl-

oxazolidinone is the primary weak point, leading to signals at m/z 147 (protonated

phthalimide) or the amine core at m/z 275.

Part 2: Comparative Fragmentation Analysis
The following data compares the diagnostic ions observed in Q-TOF or Triple Quadrupole

MS/MS experiments.

Primary Precursor & Product Ions
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Parameter
Rivaroxaban
(Standard)

CAS 893727-37-2
(Alternative)

Interpretation

Parent Ion 436.1 ([M+H]⁺) 422.1 ([M+H]⁺)

14 Da mass difference

allows initial

separation, but

isotopic envelopes

can overlap in low-res

MS.

Dominant Fragment 1 m/z 145.0 m/z 147.0

Critical Differentiator:

RVR yields

chlorothiophene; CAS

893727 yields

phthalimide.

Dominant Fragment 2 m/z 231.1 m/z 275.1

RVR fragment

involves amide

cleavage; CAS

893727 fragment

represents the de-

protected amine core.

Secondary Fragment m/z 292.1 m/z 130.0

Phthalic anhydride-

like ion (m/z 130) is

unique to the impurity.

Detailed Pathway Mapping
Rivaroxaban Pathway: The molecule cleaves at the amide bond. The charge can remain on

the 5-chlorothiophene (m/z 145) or the oxazolidinone-morpholinone core. Further

fragmentation of the core yields m/z 231 (oxazolidinone ring opening).

CAS 893727-37-2 Pathway: The phthalimide group is bulky and stable. High collision energy

(CE) often cleaves the N-C bond between the phthalimide nitrogen and the exocyclic

methylene.

Pathway A: Charge retention on Phthalimide
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m/z 147.

Pathway B: Neutral loss of Phthalimide (147 Da)

m/z 275 (Core Amine).

Part 3: Visualization of Fragmentation Pathways
The following diagram illustrates the parallel fragmentation logic, highlighting the divergence

points that allow for selective detection.

Rivaroxaban (Standard) CAS 893727-37-2 (Impurity 14)

Precursor [M+H]+: m/z 436
(Chlorothiophene-Amide)

Fragment: m/z 145
(Chlorothiophene Acyl Ion)

Amide Bond Cleavage
(Primary Transition)

Fragment: m/z 231
(Oxazolidinone Core)

Core Fragmentation

Precursor [M+H]+: m/z 422
(Phthalimide-Protected)

Fragment: m/z 147
(Protonated Phthalimide)

N-C Bond Cleavage
(Diagnostic for Phthalimide)

Fragment: m/z 275
(De-protected Amine Core)

Neutral Loss of
Phthalimide (-147 Da)

Fragment: m/z 130
(Phthalic Anhydride Ion)

Secondary Loss
of NH3/OH

Click to download full resolution via product page

Figure 1: Comparative fragmentation tree showing the divergence between the

Chlorothiophene-based Rivaroxaban and the Phthalimide-based CAS 893727-37-2.

Part 4: Experimental Protocol (Impurity Profiling)
This protocol is designed to separate and identify CAS 893727-37-2 in a bulk Rivaroxaban

sample using LC-MS/MS.[1]
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Sample Preparation
Solvent: Dissolve 10 mg of sample in 10 mL of Acetonitrile:Water (50:50 v/v).

Concentration: Dilute to 10 µg/mL for MS tuning; use 1 mg/mL for impurity hunting.

Filtration: 0.22 µm PTFE filter to remove particulates.

LC-MS/MS Conditions
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 100mm x 2.1mm, 1.8µm).

Mobile Phase A: 0.1% Formic Acid in Water (Proton source).

Mobile Phase B: Acetonitrile.[1]

Gradient:

0-2 min: 5% B (Equilibration)

2-15 min: 5%

95% B (Elution of polar to non-polar impurities)

Note: CAS 893727-37-2 is more hydrophobic than the amine intermediate but likely elutes

close to Rivaroxaban due to the bulky phthalimide group.

Flow Rate: 0.3 mL/min.

Mass Spectrometry Settings (Triple Quadrupole)
To specifically target this impurity in a background of Rivaroxaban, use Multiple Reaction

Monitoring (MRM).
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Analyte Polarity
Precursor
(Q1)

Product
(Q3)

Collision
Energy (eV)

Purpose

Rivaroxaban Positive 436.1 145.0 25 Quant/ID

CAS 893727-

37-2
Positive 422.1 147.0 20-30 Specific ID

CAS 893727-

37-2
Positive 422.1 275.1 15-20 Confirmation

Data Interpretation (Self-Validating Step)
Retention Time Check: If a peak appears at m/z 422, check for the absence of m/z 145

(Chlorothiophene). If m/z 145 is present, it may be a different impurity or an artifact.

Ratio Validation: For CAS 893727-37-2, the ratio of m/z 147 to m/z 275 should remain

constant across the peak width.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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